molecular formula C11H18N2 B7863873 (2-Methylpropyl)[(6-methylpyridin-3-yl)methyl]amine

(2-Methylpropyl)[(6-methylpyridin-3-yl)methyl]amine

Cat. No.: B7863873
M. Wt: 178.27 g/mol
InChI Key: KRGGAXOGIIZPRS-UHFFFAOYSA-N
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Description

(2-Methylpropyl)[(6-methylpyridin-3-yl)methyl]amine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. Its structure features a 6-methylpyridin-3-yl ring system connected to a 2-methylpropyl (isobutyl) group via a methylamine linkage. This specific arrangement classifies it as an amine derivative and makes it a valuable intermediate in organic synthesis and medicinal chemistry research . As a building block, this compound is primarily used in the research and development of novel bioactive molecules. The pyridine moiety is a common pharmacophore found in many pharmaceuticals and agrochemicals, while the amine functional group provides a handle for further chemical modification. Researchers can utilize this compound in the synthesis of more complex structures, such as potential enzyme inhibitors or receptor ligands . Although the precise mechanism of action for this specific compound is not detailed in the literature, molecules of this class often function by interacting with biological targets through hydrogen bonding and hydrophobic interactions, facilitated by their nitrogen atoms and aromatic ring systems . The product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-methyl-N-[(6-methylpyridin-3-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9(2)6-12-7-11-5-4-10(3)13-8-11/h4-5,8-9,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGGAXOGIIZPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with (2-Methylpropyl)[(6-methylpyridin-3-yl)methyl]amine, differing primarily in the alkyl or aryl groups attached to the amine nitrogen. Key comparisons are outlined below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Amine Nitrogen Key Features
This compound C₁₁H₁₈N₂ 178.28 2-Methylpropyl (isobutyl) High lipophilicity, aromatic pyridine
(6-Methylpyridin-3-yl)methylamine C₁₀H₁₆N₂ 164.25 Propyl Linear alkyl chain, moderate lipophilicity
(6-Methylpyridin-3-yl)methylamine C₁₀H₁₆N₂ 164.25 Isopropyl Branched alkyl, increased steric hindrance
(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine C₁₁H₁₆N₂ 176.26 Cyclopropylmethyl Ring strain, conformational rigidity

Key Observations

Cyclopropylmethyl analogs introduce rigidity but may slightly lower lipophilicity due to the cyclic structure . Diisobutylamine (N,N-bis(2-methylpropyl)amine), a simpler analog, is only slightly water-soluble, suggesting similar challenges for the target compound .

Synthetic Considerations :

  • Reductive amination (as described in and ) is a plausible synthetic route for the target compound, using 6-methylpyridine-3-carbaldehyde and 2-methylpropylamine. Yields may vary due to steric effects; for example, isopropyl analogs in require optimized purification (e.g., preparative HPLC) to achieve >95% purity .

Biological and Chemical Reactivity: Pyridine derivatives often exhibit bioactivity. For instance, trisubstituted pyrimidines in show antimalarial activity, though the target compound’s specific biological roles are unconfirmed.

Safety and Handling :

  • While direct safety data for the target compound is unavailable, methyl(2-methylpropyl)amine (a structural analog) requires precautions for skin/eye contact, suggesting similar handling protocols .

Preparation Methods

Sodium Triacetoxyborohydride (STAB)-Mediated Method

Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3_3) is a widely adopted strategy due to its selectivity and mild conditions.

Procedure :

  • Substrates : 6-Methylpyridine-3-carbaldehyde (CAS 53014-84-9) and isobutylamine.

  • Conditions :

    • Solvent: 1,2-Dichloroethane (DCE) or tetrahydrofuran (THF).

    • Catalyst: Acetic acid (1 equiv).

    • Reducing Agent: STAB (1.5 equiv).

    • Temperature: Room temperature (25°C).

    • Reaction Time: 12–24 hours.

Yield :

  • Typical yields for analogous reductive aminations range from 70–90%.

Mechanistic Insight :
STAB selectively reduces the in situ-formed imine intermediate without reducing aldehydes or ketones, minimizing side reactions.

Sodium Cyanoborohydride (NaBH3_33CN) Method

NaBH3_3CN is effective for reductive amination in methanol or ethanol, particularly with acid-sensitive substrates.

Procedure :

  • Substrates : 6-Methylpyridine-3-carbaldehyde and isobutylamine.

  • Conditions :

    • Solvent: Methanol.

    • Reducing Agent: NaBH3_3CN (1.2 equiv).

    • pH: Maintained at 6–7 using acetic acid.

    • Temperature: 0°C to room temperature.

    • Reaction Time: 6–12 hours.

Yield :

  • Reported yields for similar substrates: 65–85%.

Advantages :

  • Tolerates electron-withdrawing groups on the pyridine ring.

Catalytic Reductive Amination with Zn(OAc)2_22/Phenylsilane

A metal-catalyzed approach using Zn(OAc)2_2 and phenylsilane enables efficient amide reduction.

Procedure :

  • Substrates : 6-Methylpyridine-3-carboxylic acid and isobutylamine.

  • Conditions :

    • Catalyst: Zn(OAc)2_2 (10 mol%).

    • Reducing Agent: Phenylsilane (3 equiv).

    • Solvent: Toluene.

    • Temperature: Reflux (110°C).

    • Reaction Time: 16 hours.

Yield :

  • Demonstrated yields for tertiary amines: 80–95%.

Limitations :

  • Requires pre-formation of the amide intermediate, adding a synthetic step.

Alkylation Strategies

Direct Alkylation of Isobutylamine

Alkylation involves reacting (6-methylpyridin-3-yl)methyl chloride with isobutylamine.

Procedure :

  • Substrates : (6-Methylpyridin-3-yl)methyl chloride (synthesized via SOCl2_2 treatment of the corresponding alcohol) and isobutylamine.

  • Conditions :

    • Solvent: DMF or THF.

    • Base: K2_2CO3_3 (2 equiv).

    • Temperature: 60–80°C.

    • Reaction Time: 8–12 hours.

Yield :

  • Limited to 50–60% due to competing dialkylation.

Optimization :

  • Use of a bulky base (e.g., DIPEA) improves selectivity for monoalkylation.

Schutz Group-Assisted Alkylation

Employing a temporary protecting group (e.g., Boc) on the amine mitigates over-alkylation.

Procedure :

  • Protection : Boc-anhydride in THF with DMAP.

  • Alkylation : React with (6-methylpyridin-3-yl)methyl bromide.

  • Deprotection : TFA in DCM.

Yield :

  • Overall yield: 70–75%.

Alternative Synthetic Routes

Grignard Reagent-Based Synthesis

A Grignard approach constructs the carbon-nitrogen bond via nucleophilic addition.

Procedure :

  • Substrates : 6-Methylpyridin-3-ylmagnesium bromide and isobutyl nitrile.

  • Conditions :

    • Solvent: THF.

    • Temperature: −78°C to room temperature.

    • Reaction Time: 4–6 hours.

Yield :

  • Limited applicability; yields <40% due to side reactions.

Reduction of Nitrile Intermediates

Reduction of a pre-formed nitrile derivative offers a pathway to the primary amine, which is subsequently alkylated.

Procedure :

  • Nitrile Synthesis : 6-Methylpyridine-3-carbonitrile via Rosenmund-von Braun reaction.

  • Reduction : LiAlH4_4 in THF to yield (6-methylpyridin-3-yl)methanamine.

  • Alkylation : React with isobutyl bromide.

Yield :

  • Overall yield: 55–60%.

Comparative Analysis of Methods

MethodConditionsYield (%)AdvantagesLimitations
STAB Reductive AminationDCE, RT, 24h70–90High selectivity, mild conditionsRequires anhydrous conditions
NaBH3_3CNMeOH, 0°C–RT, 12h65–85Tolerates acidic groupsLonger reaction time
Zn(OAc)2_2/PhSiH3_3Toluene, 110°C, 16h80–95Scalable, high yieldMulti-step synthesis
Direct AlkylationDMF, 80°C, 12h50–60Simple setupLow yield due to dialkylation
Schutz Group AlkylationTHF/DCM, Boc protection70–75Prevents over-alkylationAdditional deprotection step

Q & A

Q. What are the common synthetic routes for preparing (2-Methylpropyl)[(6-methylpyridin-3-yl)methyl]amine, and what key reaction conditions must be controlled to ensure high yield and purity?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Pyridine functionalization : Alkylation of 6-methylpyridin-3-amine with 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the branched alkyl chain .
  • Reductive amination : Reaction of intermediates with reducing agents (e.g., NaBH₄ or H₂/Pd-C) to stabilize the amine group .
    Critical conditions to optimize include:
  • Temperature control : Maintaining 0–5°C during exothermic steps (e.g., alkylation) to avoid side reactions .
  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • GHS hazards : Classified as harmful if inhaled, ingested, or in contact with skin (H302, H312, H332) .
  • PPE requirements : Nitrile gloves, lab coat, safety goggles, and respiratory protection (N95/P2 masks for dust/volatiles) .
  • Ventilation : Use fume hoods for all procedures to minimize vapor exposure .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the amine and pyridine substituents (e.g., δ 2.3 ppm for CH₃ in 2-methylpropyl; δ 8.1 ppm for pyridine protons) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: ~178.2 for C₁₁H₁₈N₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Assay standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) and replicate experiments under identical conditions (pH, temperature) .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 2-methylpropyl with cyclopropylmethyl) to identify structure-activity relationships (SAR) .
  • Meta-analysis : Statistically evaluate data variability using tools like ANOVA to distinguish experimental noise from true biological effects .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KdK_d) to immobilized targets .
  • X-ray crystallography : Resolves 3D binding modes (e.g., hydrogen bonding with active-site residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How can reaction mechanisms involving this compound be probed experimentally?

  • Kinetic isotope effects (KIE) : Replace 1H^1H with 2H^2H in reactive positions to identify rate-determining steps .
  • DFT calculations : Model transition states and intermediates (e.g., using Gaussian software) to predict regioselectivity in alkylation .
  • Trapping experiments : Use scavengers (e.g., TEMPO for radicals) to detect transient species .

Q. What methodologies address discrepancies in toxicity profiles reported for this compound?

  • In vitro toxicology : Conduct MTT assays on HepG2 cells to compare cytotoxicity across studies .
  • Metabolite profiling : Use LC-MS to identify toxic degradation products (e.g., N-oxides) .
  • Cross-species analysis : Test toxicity in zebrafish embryos and mammalian cell lines to assess translational relevance .

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